(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(3-fluorophenyl)methanone

Description

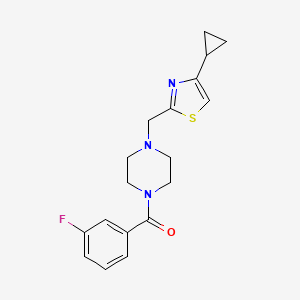

The compound "(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(3-fluorophenyl)methanone" features a piperazine core bridging a 4-cyclopropylthiazole moiety and a 3-fluorophenyl methanone group. This structure integrates a thiazole ring—a heterocycle known for its metabolic stability—with a cyclopropyl substituent, which may enhance lipophilicity and influence binding interactions.

Properties

IUPAC Name |

[4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-(3-fluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3OS/c19-15-3-1-2-14(10-15)18(23)22-8-6-21(7-9-22)11-17-20-16(12-24-17)13-4-5-13/h1-3,10,12-13H,4-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGXXKCWTAAJUHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CSC(=N2)CN3CCN(CC3)C(=O)C4=CC(=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(3-fluorophenyl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting cyclopropylamine with a suitable thioamide under acidic conditions.

Attachment of the Piperazine Ring: The thiazole derivative is then reacted with a piperazine derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired piperazine-thiazole intermediate.

Introduction of the Fluorophenyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(3-fluorophenyl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(3-fluorophenyl)methanone has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and pain management.

Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

Chemical Biology: It serves as a tool compound to study the effects of structural modifications on biological activity.

Mechanism of Action

The mechanism of action of (4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(3-fluorophenyl)methanone involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperazine-Linked Thiazole Derivatives

Compounds with piperazine-thiazole frameworks, such as 10a–10c (), share structural similarities but differ in substituents. These analogs feature ureido-phenyl groups with varying halogenation (fluoro, dichloro, chloro-fluoro) instead of the cyclopropylthiazole and 3-fluorophenyl methanone in the target compound. Key comparisons include:

Key Findings :

Arylpiperazine Methanones with Heterocyclic Variations

Compounds 4 and 5 () and 21 () highlight the impact of aryl and heterocyclic substituents:

Key Findings :

- Fluorophenyl groups in 4 and 5 exhibit partial non-planarity, suggesting the target’s 3-fluorophenyl methanone may adopt similar conformational flexibility .

Structural and Methodological Insights

- Crystallography : Compounds 4 and 5 were characterized using single-crystal diffraction, likely employing SHELX software (). This method could be applied to the target compound for conformational analysis .

- Synthetic Routes : The target’s synthesis may parallel ’s coupling strategy (HOBt/TBTU) or ’s nucleophilic substitution, depending on precursor availability .

Biological Activity

The compound (4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(3-fluorophenyl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 365.45 g/mol. The structure features a piperazine ring connected to a cyclopropylthiazole moiety and a fluorophenyl group, which may influence its pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the thiazole ring : This may involve cyclization reactions starting from appropriate precursors.

- Piperazine formation : The piperazine moiety can be synthesized through nucleophilic substitution reactions.

- Final coupling : The final product is obtained by coupling the thiazole and piperazine components with the 3-fluorophenyl group via a methanone linker.

Research indicates that compounds similar to this compound exhibit diverse biological activities, including:

- Anticancer activity : Some studies suggest that thiazole derivatives can inhibit specific cancer cell lines by interfering with cell cycle progression and apoptosis pathways.

- Antimicrobial properties : The structural components may enhance interactions with bacterial enzymes or receptors, leading to effective antimicrobial action.

- Anti-inflammatory effects : The compound may inhibit pro-inflammatory cytokines, reducing inflammation in various models.

Case Studies

- Anticancer Studies : A study demonstrated that similar thiazole-containing compounds inhibited CDK9-mediated RNA polymerase II transcription, leading to reduced expression of anti-apoptotic proteins such as Mcl-1 . This suggests potential applications in cancer therapy.

- Antimicrobial Activity : Another investigation highlighted the effectiveness of thiazole derivatives against Gram-positive and Gram-negative bacteria, indicating their potential as broad-spectrum antibiotics.

Comparative Analysis with Similar Compounds

A comparison of structurally related compounds reveals variations in biological activity based on functional group modifications. The following table summarizes key features:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (4-(Bromophenyl)piperazin-1-yl)(3-fluorophenyl)methanone | Piperazine ring, bromophenyl group | Enhanced lipophilicity; potential anticancer activity |

| (4-(Cyclohexylmethyl)piperazin-1-yl)(3-fluorophenyl)methanone | Piperazine ring, cyclohexane substituent | Altered pharmacokinetics; potential anti-inflammatory effects |

| (4-(Methylthiazol-2-yl)methyl)piperazin-1-yl)(3-fluorophenyl)methanone | Piperazine ring, methylthiazole | Improved solubility; enhanced antimicrobial properties |

Q & A

Q. Basic

NMR spectroscopy : H and C NMR confirm connectivity, with fluorophenyl protons showing distinct splitting patterns (~7.2–7.8 ppm) .

IR spectroscopy : Stretching frequencies for C=O (1650–1700 cm) and C-F (1100–1200 cm) validate functional groups .

X-ray crystallography : Resolves stereochemistry and molecular packing; SHELX software is standard for refining diffraction data .

What in vitro assays are used to evaluate pharmacological activity?

Q. Basic

Enzyme inhibition : Fluorescence-based assays (e.g., protease inhibition) measure IC values using fluorogenic substrates .

Receptor binding : Radioligand displacement assays (e.g., serotonin/dopamine receptors) quantify affinity (K) via competitive binding .

Cytotoxicity : MTT assays assess viability in cancer cell lines (e.g., HeLa, MCF-7) .

How are purification challenges addressed for this compound?

Q. Basic

Chromatography : Flash chromatography (silica gel, ethyl acetate/hexane gradients) removes by-products .

Crystallization : Solvent recrystallization (ethanol/water mixtures) enhances purity, monitored by HPLC (C18 columns, 95:5 acetonitrile/water) .

How can computational methods optimize synthesis pathways?

Q. Advanced

Artificial Force Induced Reaction (AFIR) : Predicts energetically favorable reaction pathways and intermediates .

Density Functional Theory (DFT) : Models transition states to identify rate-limiting steps (e.g., acylation barriers) .

Molecular docking : Screens substituent effects on target binding (e.g., SARS-CoV-2 main protease) .

What strategies resolve contradictory structure-activity relationship (SAR) data?

Q. Advanced

Substituent scanning : Systematic modification of thiazole/fluorophenyl groups to isolate activity contributors .

Free-Wilson analysis : Quantifies group contributions to bioactivity, distinguishing synergistic vs. antagonistic effects .

Cryo-EM : Visualizes ligand-target complexes to validate binding modes conflicting with SAR predictions .

How are reaction mechanisms elucidated for key synthetic steps?

Q. Advanced

Isotopic labeling : O-tracing in carbonyl groups confirms acylation mechanisms .

Kinetic studies : Variable-temperature NMR monitors intermediate stability (e.g., enolate formation in cyclization) .

Mass spectrometry : HRMS identifies transient intermediates (e.g., radical species in cross-coupling) .

What advanced techniques resolve structural ambiguities in polymorphs?

Q. Advanced

Solid-state NMR : Distinguishes crystallographic forms via F chemical shift anisotropy .

Synchrotron XRD : High-resolution data collection resolves disorder in cyclopropyl-thiazole conformers .

Thermal analysis : DSC identifies metastable polymorphs through melting point deviations .

How do fluorophenyl substituent positions impact biological activity?

Q. Advanced

Meta vs. para substitution : Meta-fluorine (3-fluorophenyl) enhances metabolic stability but reduces receptor affinity compared to para-substituted analogs .

Electrostatic potential maps : DFT shows meta-F creates localized negative charges, altering binding pocket interactions .

In vivo PK studies : Microsomal stability assays (e.g., liver microsomes) correlate substituent position with half-life .

How to design experiments studying substituent effects on piperazine-thiazole interactions?

Q. Advanced

Control experiments : Compare unsubstituted piperazine analogs to isolate thiazole contributions .

Alchemical free energy calculations : Predict binding energy changes upon substituent modification .

Statistical models : Multivariate regression links steric/electronic parameters (Hammett σ, Taft E) to activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.